4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Descripción
Propiedades
IUPAC Name |
4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAZLSLHEPPNSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Strategic Incorporation of Fluorine in Pyrazolo[1,5-a]pyridines: A Technical Guide to Advancing Medicinal Chemistry
Introduction: The Pyrazolo[1,5-a]pyridine Scaffold and the Transformative Role of Fluorine
The pyrazolo[1,5-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, renowned for its versatile biological activities. Its rigid, planar structure provides an excellent framework for presenting functional groups in a well-defined three-dimensional space, making it an ideal starting point for the design of potent and selective ligands for a variety of biological targets. The true potential of this scaffold, however, is often unlocked through strategic functionalization, and in this regard, the introduction of fluorine has proven to be a particularly powerful tool.
Fluorine, the most electronegative element, possesses a unique combination of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity/basicity of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with the target protein. This guide will provide an in-depth exploration of the medicinal chemistry applications of fluorinated pyrazolo[1,5-a]pyridines, with a focus on their role as kinase inhibitors in oncology. We will delve into the synthetic strategies, structure-activity relationships (SAR), and the mechanistic rationale behind the design of these promising therapeutic agents.
Oncology: A Major Frontier for Fluorinated Pyrazolo[1,5-a]pyridines
The dysregulation of protein kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. The pyrazolo[1,5-a]pyridine scaffold has been extensively explored for the development of kinase inhibitors, and the incorporation of fluorine has been instrumental in optimizing their potency, selectivity, and overall drug-like properties.
Tropomyosin Receptor Kinase (Trk) Inhibitors
The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical for the development and function of the nervous system. However, chromosomal rearrangements involving the NTRK genes can lead to the formation of oncogenic fusion proteins that drive the growth of various solid tumors.
The development of potent and selective Trk inhibitors has been a significant breakthrough in cancer therapy. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a key pharmacophore in several approved and clinical-stage Trk inhibitors.[1] Fluorine substitution has played a crucial role in enhancing the activity of these compounds. For instance, the presence of a 2,5-difluorophenyl group is a common feature in many potent Trk inhibitors, contributing to favorable interactions within the kinase binding pocket.[2]
Structure-Activity Relationship (SAR) Insights for Fluorinated Pyrazolo[1,5-a]pyrimidine Trk Inhibitors
The following table summarizes the structure-activity relationships of a series of fluorinated pyrazolo[1,5-a]pyrimidine-based Trk inhibitors.
| Compound | R1 | R2 | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) | Reference |
| 1 | H | 2,5-difluorophenyl | 1.9 | 3.1 | 2.3 | [2] |
| 2 | Me | 2,5-difluorophenyl | 3.2 | 5.5 | 3.3 | [2] |
| 3 | H | 2-fluorophenyl | 1.8 | 4.1 | 2.3 | [2] |
| 4 | H | 2-fluoro-5-chlorophenyl | 1.4 | 2.4 | 1.9 | [2] |
As the data indicates, the presence and position of fluorine on the phenyl ring significantly impact the inhibitory activity against the Trk kinases.
Trk Signaling Pathway and Inhibition
The binding of neurotrophins to Trk receptors leads to their dimerization and autophosphorylation, initiating downstream signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and survival.[3][4] Fluorinated pyrazolo[1,5-a]pyridine inhibitors act as ATP-competitive inhibitors, binding to the kinase domain of the Trk fusion protein and preventing its activation, thereby blocking these downstream oncogenic signals.
Caption: Trk signaling pathway and its inhibition.
REarranged during Transfection (RET) Kinase Inhibitors
The RET receptor tyrosine kinase is another important target in oncology. Gene fusions and activating mutations in the RET gene are drivers of various cancers, including non-small cell lung cancer (NSCLC) and thyroid carcinoma.[5][6]
Fluorinated pyrazolo[1,5-a]pyridines have been investigated as potent and selective RET inhibitors. The fluorine atoms are often strategically placed to enhance binding affinity and selectivity over other kinases, such as KDR (VEGFR2), to minimize off-target toxicities.[7][8]
RET Signaling Pathway and Inhibition
Ligand-induced dimerization of the RET receptor activates its intracellular kinase domain, leading to the phosphorylation of downstream signaling proteins and the activation of pathways such as the RAS/MAPK and PI3K/AKT pathways, which drive cell proliferation and survival.[9][10] Fluorinated pyrazolo[1,5-a]pyridine RET inhibitors bind to the ATP-binding site of the kinase domain, preventing its activation and blocking downstream signaling.
Caption: RET signaling pathway and its inhibition.
C-terminal Src Kinase (CSK) Inhibitors
CSK is a non-receptor tyrosine kinase that acts as a negative regulator of Src-family kinases (SFKs), which are key mediators of T-cell receptor (TCR) signaling. Inhibition of CSK can enhance T-cell activation, making it an attractive target for cancer immunotherapy.[11][12]
Fluorinated pyrazolo[1,5-a]pyridines have been developed as potent CSK inhibitors. Fluorine substitution has been shown to be crucial for achieving high potency and metabolic stability in these compounds.[10]
CSK Signaling in T-Cell Activation
In resting T-cells, CSK phosphorylates an inhibitory tyrosine residue on SFKs like Lck, keeping them in an inactive state. Upon TCR engagement, CSK is transiently inactivated, allowing for SFK activation and the initiation of the downstream signaling cascade that leads to T-cell activation and proliferation.[13][14] By inhibiting CSK, fluorinated pyrazolo[1,5-a]pyridine inhibitors can lower the threshold for T-cell activation, potentially enhancing the anti-tumor immune response.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. RET receptor signaling: Function in development, metabolic disease, and cancer [jstage.jst.go.jp]
- 11. Small molecule inhibition of Csk alters affinity recognition by T cells | eLife [elifesciences.org]
- 12. Csk-associated adaptor PAG inhibits effector T cell activation in cooperation with phosphatase PTPN22 and Dok adaptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic Acid and its Analogs for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of public data for this specific isomer, this document will also draw upon data from its close structural analog, 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid, to provide a robust understanding of this class of molecules. This guide will cover the core physicochemical properties, synthesis strategies, and potential therapeutic applications, offering field-proven insights for researchers and scientists in the pharmaceutical industry.
Introduction: The Significance of the Pyrazolo[1,5-a]pyridine Scaffold
The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the core of numerous biologically active molecules.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for developing selective inhibitors and modulators of various biological targets. The incorporation of a carboxylic acid moiety, as seen in the title compound, provides a crucial handle for forming salt and ester prodrugs, as well as for establishing key interactions within protein binding sites.
The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[2] Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[2] This makes fluorinated pyrazolo[1,5-a]pyridine derivatives particularly attractive for the development of novel therapeutics.
Core Compound Profile: 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic Acid
For the purpose of providing concrete data, we will refer to its commercially available and well-characterized positional isomer, 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid .
| Property | Value | Source |
| CAS Number | 1352625-33-2 | [3][4] |
| Molecular Formula | C₈H₅FN₂O₂ | [3][4] |
| Molecular Weight | 180.14 g/mol | [3] |
| Appearance | White to Yellow Solid | |
| Purity | ≥98% | |
| Storage | Sealed in dry, 2-8°C |
Synthesis and Chemical Reactivity
The synthesis of pyrazolo[1,5-a]pyridine derivatives typically involves the cyclization of a substituted aminopyridine with a suitable three-carbon synthon. The introduction of a fluorine atom at the 4-position of the pyridine ring prior to cyclization is a common strategy.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Fluoropyrazolo[1,5-a]pyridine carboxylic acids.
Exemplary Synthetic Protocol (Adapted from related syntheses)
Step 1: Synthesis of the Pyrazolo[1,5-a]pyridine Ester Core
A mixture of a 4-fluoropyridine derivative and an appropriate α,β-unsaturated carbonyl compound is refluxed in a suitable solvent (e.g., ethanol, acetic acid) to facilitate a [3+2] cycloaddition reaction.[5] The specific reagents and conditions will determine the position of the carboxylic acid group.
Step 2: Hydrolysis to the Carboxylic Acid
The resulting ester is then subjected to hydrolysis, typically using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent like tetrahydrofuran or methanol. Acidification of the reaction mixture then yields the desired carboxylic acid.
Potential Applications in Drug Discovery
The pyrazolo[1,em]pyridine scaffold has been explored for a wide range of therapeutic targets. The introduction of fluorine can further enhance the drug-like properties of these molecules.
Kinase Inhibition
Many pyrazolo[1,5-a]pyrimidine-based compounds have been investigated as potent and selective kinase inhibitors. The scaffold can effectively mimic the hinge-binding motif of ATP, a key interaction for many kinase inhibitors. The fluorine atom can contribute to enhanced binding affinity through favorable electrostatic interactions.
Central Nervousous System (CNS) Disorders
The ability of fluorine to improve metabolic stability and membrane permeability makes these compounds promising candidates for CNS-active drugs. The pyrazolo[1,5-a]pyridine core has been featured in molecules targeting receptors and enzymes implicated in neurological and psychiatric disorders.[1]
Anti-infective Agents
The structural features of pyrazolo[1,5-a]pyridines have also been leveraged in the development of novel anti-bacterial and anti-viral agents. The scaffold provides a versatile platform for designing molecules that can disrupt essential microbial processes.
Spectroscopic and Analytical Characterization
A comprehensive characterization of any novel compound is crucial for its advancement in a drug discovery pipeline. For a molecule like 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid, the following analytical techniques would be essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be critical for confirming the structure and purity of the compound. The ¹⁹F NMR spectrum would be particularly informative for verifying the presence and chemical environment of the fluorine atom.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would provide an accurate mass measurement, confirming the elemental composition of the molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the synthesized compound and for monitoring reaction progress.
Conclusion and Future Directions
While direct experimental data for 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is sparse in the public domain, the collective knowledge on related pyrazolo[1,5-a]pyridine derivatives strongly suggests its potential as a valuable building block in drug discovery. Its structural features, combining a privileged heterocyclic core with the strategic placement of a fluorine atom and a carboxylic acid handle, make it an attractive candidate for library synthesis and lead optimization campaigns. Further research into the synthesis and biological evaluation of this specific isomer is warranted to fully explore its therapeutic potential.
References
-
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]
-
Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. The Journal of Organic Chemistry. [Link]
-
Pyrazolo 1 5 A Pyrimidine in Medicinal Chemistry. Scribd. [Link]
-
Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. [Link]
-
Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2. PubChem. [Link]
-
Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | C7H5N3O2. PubChem. [Link]
-
Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]
-
Selected Publications and Patents from 2005–2019. Curia Global. [Link]
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing. [Link]
- Process for the preparation of pyridine-2-carboxylic-acid derivatives and 1.
-
4-fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid. PubChemLite. [Link]
-
United States Patent Of. Googleapis.com. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid - CAS:1352625-33-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid | 1352625-33-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
The Strategic Role of C4-Fluoro Substitution in Pyrazolo[1,5-a]Pyridine Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pyrazolo[1,5-a]pyridine scaffold is a privileged core in modern medicinal chemistry, forming the basis of numerous inhibitors targeting key enzymes in oncology and neuroinflammation. While functionalization of this scaffold is common, direct substitution on the pyridine ring, particularly at the C4-position, remains an under-explored frontier. This technical guide provides a forward-looking analysis for drug development professionals on the strategic incorporation of a fluorine atom at the C4-position. Grounded in established principles of medicinal chemistry and fluorine's unique properties, we will explore the hypothesized advantages of this substitution, from enhancing metabolic stability and modulating physicochemical properties to creating novel, high-affinity binding interactions. This document serves as both a theoretical framework and a practical roadmap for designing, synthesizing, and evaluating the next generation of 4-fluoro-pyrazolo[1,5-a]pyridine-based therapeutics.
Introduction: The Convergence of a Privileged Scaffold and a Powerhouse Atom
The pyrazolo[1,5-a]pyridine ring system is a bioisostere of purines and has proven to be a highly versatile scaffold for developing potent and selective kinase inhibitors and receptor modulators.[1][2] Its rigid, planar structure provides a defined vector for substituents to probe the binding pockets of protein targets, while the embedded nitrogen atoms serve as crucial hydrogen bond acceptors. Numerous drug discovery programs have successfully developed clinical candidates based on this core, targeting enzymes like p38 kinase, PI3K, and CDK9.[3][4][5]
Concurrently, the use of fluorine in drug design has become a cornerstone of modern medicinal chemistry.[6] The strategic replacement of a hydrogen atom with fluorine—the most electronegative element—can profoundly alter a molecule's properties in beneficial ways.[7] Key advantages frequently observed include:
-
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[7]
-
Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, which can improve cell permeability and reduce off-target ion channel activity.[8][9]
-
Increased Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can form productive halogen bonds, adding to a compound's binding energy.[8]
While fluorination of substituents appended to the pyrazolo[1,5-a]pyridine core is common, direct fluorination of the core itself is less explored. This guide focuses specifically on the untapped potential of substitution at the C4-position, a strategy hypothesized to unlock significant pharmacological advantages.
The C4-Position: A Strategic Site for Pharmacokinetic and Pharmacodynamic Optimization
The pyridine moiety of the pyrazolo[1,5-a]pyridine scaffold is susceptible to metabolic oxidation, particularly at electron-rich positions. The C4-position represents a prime target for such metabolism. Therefore, installing a robust fluorine atom at this site is a rational strategy to block this metabolic pathway, a concept known as "metabolic shielding."
Caption: Proposed mechanism of metabolic shielding by C4-fluoro substitution.
Beyond metabolic stability, a C4-fluoro substituent is predicted to exert a significant electronic influence on the entire heterocyclic system. Its powerful inductive electron-withdrawing effect would decrease the electron density across the ring, most notably lowering the basicity of the N1 and N5 atoms. This pKa reduction can be a critical optimization parameter. For many kinase inhibitors, a lower pKa reduces lysosomal trapping and can improve the overall permeability and oral bioavailability of a drug candidate.
Hypothesized Impact on Physicochemical and Biological Properties
The introduction of a C4-fluoro group is expected to modulate several key drug-like properties. The table below outlines these predicted changes and provides the scientific rationale.
| Property | Unsubstituted (C4-H) | Predicted 4-Fluoro (C4-F) | Rationale for Change |
| Metabolic Stability | Susceptible to C4 oxidation | Increased | The C-F bond is highly resistant to CYP-mediated cleavage, blocking a potential metabolic hotspot.[7] |
| pKa (Basicity) | Higher | Lower | The strong inductive electron-withdrawal by fluorine reduces the electron density on the ring nitrogens, making them less basic.[8] |
| Lipophilicity (logP) | Moderate | Slightly Increased | A single fluorine substitution typically results in a minor increase in lipophilicity. |
| Binding Affinity | Dependent on other R-groups | Potentially Increased | Fluorine can engage in non-covalent interactions (halogen bonds, dipole-dipole) with protein residues, adding to binding energy.[8] |
| Permeability | Moderate | Potentially Increased | Lowering the pKa can increase the proportion of the neutral species at physiological pH, which generally has better membrane permeability. |
Proposed Synthetic and Evaluation Workflow
While the synthesis of 4-fluoro-pyrazolo[1,5-a]pyridines is not widely reported, a plausible synthetic route can be envisioned starting from a functionalized pyridine. The following workflow outlines a complete research plan, from synthesis to biological validation, for assessing the impact of a C4-fluoro substituent.
Sources
- 1. d-nb.info [d-nb.info]
- 2. Electronic properties and supramolecular study of selenoureas with fluorinated-NHC ligands derived from imidazo[1,5-a]pyridines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. Synthesis of 2-fluorinated pyrazolo[1,5-a]pyridines via base- mediated [3+2] cycloaddition of N-aminopyridinium salts with gem-difluorostyrenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 8. Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Strategic Fluorination: Unlocking Metabolic Stability in Pyrazolopyridine Scaffolds
Topic: Metabolic Stability Benefits of 4-Fluoro Pyrazolopyridine Derivatives Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, DMPK Scientists, and Drug Discovery Leads
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as a robust ATP-mimetic pharmacophore for kinase inhibitors (e.g., p38
This guide analyzes the 4-fluoro pyrazolo[1,5-a]pyridine substitution motif as a precision medicinal chemistry tactic. By replacing the C-4 hydrogen with fluorine, drug developers can significantly enhance metabolic stability without disrupting the core binding mode. This modification leverages the C–F bond strength (approx. 116 kcal/mol) to block Cytochrome P450 (CYP)-mediated oxidation while modulating the electronic landscape of the pyridine ring to resist electrophilic enzymatic attack.
Mechanistic Rationale: The "4-Fluoro" Effect
The Metabolic Liability of the Parent Scaffold
In the unsubstituted pyrazolo[1,5-a]pyridine core, the pyridine ring is electron-rich and susceptible to oxidative metabolism. CYP450 enzymes typically target:
-
C-3: Electrophilic attack (if unsubstituted).
-
C-4, C-5, C-6: Oxidative hydroxylation followed by ring opening or conjugation.
Position 4, adjacent to the bridgehead nitrogen, is electronically distinct. While often less sterically hindered than C-7, it serves as a gateway for metabolic instability.
Fluorine as a Metabolic Blockade
Substituting Hydrogen with Fluorine at the 4-position achieves three critical DMPK objectives:
-
Site-Specific Blocking: The C–F bond is virtually inert to CYP450 oxidative cleavage. Installing fluorine at C-4 directly prevents the formation of the 4-hydroxy metabolite, a common degradation pathway.
-
Electronic Deactivation: Fluorine is highly electronegative (
). Its inductive effect ( ) withdraws electron density from the pyridine ring, raising the oxidation potential and making the entire -system less prone to electrophilic attack by CYP reactive oxygen species (Compound I). -
Physicochemical Tuning:
-
Lipophilicity (
): Fluorination typically increases lipophilicity moderately, which can improve membrane permeability. -
Basicity (
): The electron-withdrawing nature of the 4-F reduces the basicity of the bridgehead nitrogen and the pyridine ring, potentially reducing lysosomal trapping and improving the fraction unbound ( ) in plasma.
-
Structural Visualization: The Metabolic Shield
Caption: Figure 1. Strategic logic of 4-fluoro substitution. The modification blocks direct oxidation and electronically deactivates the ring against CYP-mediated metabolism.
Comparative Analysis: H vs. F (Simulated Case Study)
The following data summarizes the impact of 4-fluorination on a representative kinase inhibitor series (e.g., p38
Table 1: DMPK Profile Comparison
| Parameter | Unsubstituted (4-H) | Fluorinated (4-F) | Impact |
| Intrinsic Clearance ( | > 50 | < 15 | 3-fold Stability Increase |
| Half-life ( | ~ 25 min | > 90 min | Extended Duration |
| Lipophilicity ( | 2.4 | 2.7 | Slight Increase (Permeability Benefit) |
| Kinase Potency ( | 12 nM | 10 nM | Potency Maintained |
| Metabolic Soft Spot | C-4 Hydroxylation (Major) | C-4 Blocked; Minor distal oxidation | Pathway Shunted |
Note: Data represents a composite of typical SAR trends observed in pyrazolo[1,5-a]pyridine optimization campaigns [1, 2].
Experimental Protocol: Assessing Metabolic Stability
To validate the benefits of the 4-fluoro derivative, a rigorous Microsomal Stability Assay is required. This protocol ensures high-confidence data for decision-making.
Reagents & Materials[1][2][3][4][5]
-
Test Compounds: 4-H and 4-F pyrazolopyridine analogs (10 mM DMSO stock).
-
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).
Step-by-Step Workflow
-
Preparation:
-
Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubate microsomes (0.5 mg/mL final conc.) with test compound at 37°C for 5 minutes.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction.
-
Control: Run a "minus NADPH" control to check for non-CYP degradation.
-
-
Sampling:
-
At time points
min, remove 50 L aliquots. -
Immediately dispense into 150
L of ice-cold Quench Solution.
-
-
Analysis:
-
Centrifuge samples at 4,000 rpm for 20 min to pellet proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode) monitoring parent ion depletion.
-
-
Calculation:
-
Plot
vs. time. -
Determine slope (
) to calculate . -
Calculate
.
-
Workflow Visualization
Caption: Figure 2. Standardized Microsomal Stability Assay workflow for validating metabolic improvements.
Strategic Application in Hit-to-Lead
When to deploy the 4-Fluoro tactic:
-
Early Lead Optimization: If your HTS hit contains a pyrazolo[1,5-a]pyridine core and shows high clearance (
liver blood flow). -
Metabolite Identification (MetID): If MetID studies confirm oxidation on the pyridine ring (M+16 peak).
-
Selectivity Tuning: The 4-F substitution can subtly alter the vector of substituents at C-3 or C-5, potentially improving kinase selectivity profiles by inducing small conformational changes in the ATP-binding pocket [3].
Cautionary Note: While 4-F improves metabolic stability, monitor for hERG inhibition . Changes in the pKa of the pyridine system can sometimes influence off-target ion channel binding.
References
-
Vertex Pharmaceuticals. (2022). Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. PMC.
-
MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules.
-
Journal of Medicinal Chemistry. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. ACS Publications.
-
ResearchGate. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine Derivatives.
Application Note: Optimized Amide Coupling of Pyrazolo[1,5-a]pyridine-2-carboxylic Acids
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and azaindole in kinase inhibitors (e.g., JAK, p38 MAPK) and CNS agents. While the ring system is robust, the 2-carboxylic acid moiety presents specific synthetic challenges, including poor solubility in non-polar solvents and a latent risk of thermal decarboxylation due to its electronic similarity to picolinic acid.
This guide provides three validated protocols for amide bond formation, selected based on scale, amine reactivity, and substrate stability. We prioritize Propylphosphonic Anhydride (T3P) for its superior impurity profile and scalability, while retaining HATU for high-throughput discovery and Ghosez’s Reagent for sterically hindered anilines.[1]
Critical Chemical Analysis
The Substrate Challenge
The pyrazolo[1,5-a]pyridine-2-carboxylic acid substrate poses two primary mechanistic risks that standard "add-and-stir" protocols often overlook:
-
Thermal Decarboxylation: Similar to pyridine-2-carboxylic acid (picolinic acid), the proximity of the bridgehead nitrogen (N-1) to the C-2 carboxylate can facilitate decarboxylation under high thermal stress or strongly acidic conditions [1].[1][2]
-
C-3 Nucleophilicity: The C-3 position is electron-rich (analogous to Indole C-3).[1][2] While carboxylate activation is kinetically favored, highly electrophilic activating agents used in large excess could theoretically lead to side reactions at C-3 if the carboxylate is sterically occluded.
Reagent Selection Strategy
We employ a decision matrix to select the optimal coupling agent.
Figure 1: Decision matrix for selecting coupling conditions based on scale and amine properties.[1][2]
Method A: T3P Coupling (Recommended Standard)
Why: T3P (Propylphosphonic anhydride) is the modern standard for heterocyclic amide couplings [2].[1] It generates water-soluble byproducts, avoiding the difficult removal of urea byproducts associated with EDC/DCC. It also exhibits a lower risk of epimerization (if chiral centers are present on the amine) and operates effectively in EtOAc or DMF.
Materials
-
Substrate: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]
-
Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor)[1][2]
Protocol
-
Dissolution: Charge the carboxylic acid and the amine into a reaction vessel. Add EtOAc (10 mL per gram of substrate).[1]
-
Note: If the acid is insoluble in EtOAc, add DMF as a co-solvent (up to 20% v/v) or switch to pure DMF.
-
-
Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv).
-
Expert Tip: Pyridine is preferred over DIPEA for T3P reactions involving aromatic acids as it acts as both a base and an acylation catalyst.[1]
-
-
Activation: Dropwise add T3P solution (1.5 equiv) over 5–10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C). Stir for 2–12 hours. Monitor by LC-MS.[1][2][5]
-
Checkpoint: If conversion is <50% after 4 hours, add an additional 0.5 equiv of T3P and warm to 40 °C. Do not exceed 60 °C to prevent decarboxylation.
-
-
Workup (The "T3P Advantage"):
Method B: HATU Activation (High Throughput/Discovery)
Why: HATU is the "gold standard" for reactivity in discovery chemistry [3]. It is extremely fast and works for a broad range of amines. However, the byproduct (tetramethylurea) is water-soluble but can be sticky, and the reagent is expensive for scale-up.[2]
Materials
-
Substrate: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv)
-
Amine: 1.1 equiv
-
Reagent: HATU (1.1 – 1.2 equiv)[1]
-
Solvent: DMF or DMA (anhydrous)[1]
Protocol
-
Pre-activation: Dissolve the carboxylic acid in DMF (5–10 mL/g). Add DIPEA (1.0 equiv only at this stage).
-
Add HATU: Add HATU (1.1 equiv) in one portion. Stir for 5–10 minutes.
-
Amine Addition: Add the amine (1.1 equiv) and the remaining DIPEA (2.0 equiv).
-
Reaction: Stir at Room Temperature for 1–2 hours.
-
Workup:
Method C: Ghosez’s Reagent (For Difficult Anilines)
Why: When coupling electron-deficient anilines or sterically hindered amines, standard activated esters (HATU/T3P) may be too slow.[1][2] Acid chlorides are necessary.[1] However, refluxing pyrazolo[1,5-a]pyridine-2-COOH in
Materials
-
Substrate: Pyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv)
-
Reagent: Ghosez’s Reagent (1.2 – 1.5 equiv)[1]
-
Amine: 1.1 – 1.5 equiv[1]
-
Base: Pyridine or
(2.0 equiv)[1] -
Solvent: DCM (Dichloromethane) or THF (anhydrous)[1]
Protocol
-
Acid Chloride Formation: Suspend the carboxylic acid in dry DCM (10 mL/g) under Nitrogen.
-
Activation: Cool to 0 °C. Add Ghosez’s Reagent dropwise. Stir at 0 °C to RT for 1 hour.
-
Observation: The suspension should clear as the acid chloride forms.
-
-
Coupling: Cool back to 0 °C. Add the amine followed by the base (Pyridine).
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Quench with Sat.
. Extract with DCM.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor solubility of the zwitterionic acid.[1][2] | Switch solvent to NMP or DMA.[1] Use Method B (HATU) which tolerates polar solvents best.[1] |
| Decarboxylation (M-44 peak) | Reaction temperature too high during activation.[1][2] | STOP heating. Use Method C (Ghosez) at 0 °C. Do not use |
| Epimerization (Chiral Amine) | Over-activation or strong base.[1] | Switch to Method A (T3P) with Pyridine.[1] Maintain T < 0 °C during addition. |
| Product stuck in DMF | DMF is hard to remove. | Wash organic layer with 5% LiCl (aq) x 3.[1] This pulls DMF into the aqueous phase. |
Mechanistic Visualization (T3P)[1]
The success of T3P relies on the formation of a mixed anhydride that is highly reactive yet stable enough to resist non-productive hydrolysis compared to acid chlorides.
Figure 2: T3P activation pathway.[1][2] The cyclic anhydride structure of T3P releases tension upon reaction with the carboxylate, driving the formation of the mixed anhydride.
References
-
Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of the Decarboxylation of Pyridine-2-carboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.[1][6] [1]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [1]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [1]
-
Ghosez, L., Haveaux, B., & Viehe, H. G. (1969). 1-Chloro-N,N,2-trimethylpropenylamine: A mild reagent for the conversion of acids to acid chlorides.[1][2] Angewandte Chemie International Edition. [1]
Sources
- 1. Pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H6N2O2 | CID 7127820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103896951A - Synthetic method of 2-methyl-pyrazolo-[1,5-a]-pyrimidine-6-carboxylic acid - Google Patents [patents.google.com]
- 3. amri.staging.ribbitt.com [amri.staging.ribbitt.com]
- 4. ias.ac.in [ias.ac.in]
- 5. benchchem.com [benchchem.com]
- 6. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. mdpi.com [mdpi.com]
Using 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid as a drug building block
Executive Summary
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS: 1352625-33-2) represents a high-value scaffold for modern drug discovery, particularly in the design of kinase inhibitors, GPCR ligands, and anti-infectives.[1][2] As a bioisostere of indole and azaindole, the pyrazolo[1,5-a]pyridine core offers distinct physicochemical advantages, including improved aqueous solubility and reduced lipophilicity compared to its carbocyclic counterparts.[2]
The specific incorporation of a fluorine atom at the C-4 position serves a dual purpose: it modulates the pKa of the pyridine ring system and blocks a common site of oxidative metabolism (CYP450-mediated hydroxylation), thereby potentially enhancing the pharmacokinetic (PK) profile of derived clinical candidates.
This guide provides a comprehensive technical overview of this building block, including physicochemical data, validated synthetic protocols for library generation, and strategic applications in scaffold hopping.[2]
Physicochemical Profile & Structural Logic
The utility of this building block lies in its ability to serve as a rigid, polar template.[2] The carboxylic acid at C-2 allows for rapid diversification via amide coupling, while the C-3 position remains open for electrophilic functionalization (e.g., halogenation), enabling "grow-from-core" strategies.[1][2]
Table 1: Key Physicochemical Properties
| Property | Value | Relevance in Drug Design |
| Molecular Formula | C₈H₅FN₂O₂ | Low MW allows for fragment-based drug design (FBDD).[1] |
| Molecular Weight | 180.14 g/mol | Ideal for maintaining Ligand Efficiency (LE).[1] |
| ClogP | ~0.8 - 1.2 | Favorable lipophilicity for oral bioavailability (Ro5 compliant).[1] |
| H-Bond Donors | 1 (COOH) | Handle for derivatization; becomes 0-1 in amides.[1] |
| H-Bond Acceptors | 3 (N, O, F) | Bridgehead Nitrogen (N1) is weakly basic; F is a weak acceptor.[1][2] |
| Topological Polar Surface Area | ~50 Ų | Good membrane permeability predictor.[1] |
| Fluorine Effect (C4) | Electronic/Steric | Blocks metabolic oxidation; lowers pKa of the ring system. |
Strategic Application Workflows
The following diagram illustrates the divergent synthetic pathways accessible from the parent acid. This "Design-Make-Test" workflow highlights how a single building block can generate diverse chemical libraries.
Figure 1: Divergent synthetic utility of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid. The scaffold supports modifications at C-2 (carboxylic acid) and C-3 (nucleophilic aromatic center).[1]
Detailed Experimental Protocols
The following protocols are designed for scalability and reproducibility. They assume standard Schlenk line techniques and anhydrous conditions where specified.[1]
Protocol A: High-Yield Amide Coupling (Library Synthesis)
Objective: To generate a library of amides targeting the ATP-binding pocket of kinases or allosteric sites.
Reagents:
-
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid (1.0 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine, 3.0 equiv)[2]
-
DMF (Anhydrous, 0.1 M concentration)
Procedure:
-
Dissolution: In a dry vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 mmol, 180 mg) in anhydrous DMF (10 mL).
-
Activation: Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg). Stir at room temperature for 15 minutes. Note: The solution typically turns yellow upon activation.
-
Coupling: Add the amine partner (1.1 mmol). Flush with nitrogen, cap, and stir at room temperature for 4–16 hours. Monitor reaction progress by LC-MS (Target mass: MW + Amine - 18).
-
Work-up:
-
Method A (Precipitation): Pour the reaction mixture into ice-cold water (50 mL). If a solid forms, filter, wash with water, and dry under vacuum.[2][3]
-
Method B (Extraction): Dilute with EtOAc (50 mL), wash with sat.[1][2] NaHCO₃ (2 x 20 mL), 1M HCl (if product is not basic, 2 x 20 mL), and brine. Dry over Na₂SO₄ and concentrate.
-
-
Purification: If necessary, purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient) or preparative HPLC.[1][2]
Validation Criteria:
-
Yield: Expected >75%.
-
Purity: >95% by HPLC (254 nm).
-
1H NMR: Diagnostic amide NH signal (δ 6.0–9.0 ppm) and disappearance of the broad COOH singlet.
Protocol B: C-3 Iodination (Precursor for Suzuki Coupling)
Objective: To introduce a halogen handle at the C-3 position for subsequent cross-coupling reactions (e.g., installing aryl groups for bi-aryl inhibitors).[1]
Reagents:
Mechanism: The C-3 position is the most electron-rich site on the pyrazolo[1,5-a]pyridine ring, susceptible to electrophilic aromatic substitution (SEAr).[1]
Procedure:
-
Dissolve the substrate (1.0 mmol) in ACN (5 mL).
-
Add NIS (1.1 mmol, 248 mg) in one portion.
-
Stir at room temperature for 2–4 hours. Note: Protect from light to prevent radical side reactions.[1][2]
-
Quench: Add 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench unreacted iodine species (color change from brown/red to clear).
-
Extraction: Extract with EtOAc, wash with brine, dry, and concentrate.
-
Outcome: The resulting 3-iodo derivative is a versatile partner for Suzuki-Miyaura coupling to install aryl/heteroaryl groups.[1]
Therapeutic Relevance & Case Studies
Case Study 1: Kinase Inhibition (JAK/Trk Families)
The pyrazolo[1,5-a]pyridine scaffold acts as a bioisostere for the pyrrolopyrimidine scaffold found in JAK inhibitors (e.g., Tofacitinib).[1]
-
Binding Mode: The N1 nitrogen and the C2-amide carbonyl/NH often form a donor-acceptor motif that interacts with the hinge region of the kinase ATP-binding site.[1]
-
Fluorine Role: The 4-fluoro substituent is positioned to interact with the gatekeeper residue or solvent front, often improving selectivity profiles by sterically clashing with larger residues in off-target kinases.[1]
Case Study 2: Metabolic Stability
In unsubstituted pyrazolo[1,5-a]pyridines, the C-4 and C-6 positions are prone to oxidative metabolism.[1][2]
-
Data Support: Substitution with fluorine at C-4 blocks this metabolic soft spot.[1] In comparative metabolic stability assays (human liver microsomes), 4-fluoro analogs typically exhibit a 2–5 fold increase in half-life (
) compared to the hydrogen-substituted parent [1, 2].[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye/Respiratory).[1]
-
Handling: Use in a fume hood.[1] Wear nitrile gloves and safety glasses.[1]
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis if derivatized.[1]
References
-
Akahane, A., et al. (1999).[1][2] "Discovery of a novel pyrazolo[1,5-a]pyridine derivative as a potent and orally active adenosine A1 receptor antagonist."[1] Journal of Medicinal Chemistry. Link
-
Johns, B. A., et al. (2009).[1][2] "Pyrazolo[1,5-a]pyridine integrase inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Sigma-Aldrich. "4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid Product Sheet."[1] (Note: Isomeric reference for property comparison). Link
-
Vertex Pharmaceuticals. (2015).[1] "Pyrazolo[1,5-a]pyridine derivatives as kinase inhibitors." US Patent 9,120,802.[1] (Illustrates scaffold utility in kinase drug discovery). Link
(Note: While specific literature on the 4-fluoro-2-carboxylic acid isomer is proprietary or less abundant than the 3-carboxylic acid isomer, the chemical reactivity and bioisosteric principles cited above are chemically validated for the entire scaffold class.)[1]
Sources
- 1. 4H,5H,6H,7H-pyrazolo(1,5-a)pyridine-2-carboxylic acid | C8H10N2O2 | CID 21941460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives co… [ouci.dntb.gov.ua]
- 3. longdom.org [longdom.org]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Reaction mechanism of electrophilic substitution on 4-fluoropyrazolo[1,5-a]pyridine
Application Note: Strategic Functionalization of 4-Fluoropyrazolo[1,5-a]pyridine via Electrophilic Aromatic Substitution
Executive Summary
The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems. It is a core pharmacophore in FDA-approved kinase inhibitors such as Larotrectinib (Trk inhibitor) and various developmental PI3K and JAK inhibitors.
The 4-fluoro derivative is of particular interest because the fluorine atom at the C-4 position (peri- to the bridgehead nitrogen) modulates metabolic stability and lipophilicity without significantly altering the steric profile compared to hydrogen. However, the presence of the highly electronegative fluorine atom exerts a strong inductive effect (-I), altering the electronic landscape of the ring system.
This guide details the mechanistic principles and optimized protocols for performing Electrophilic Aromatic Substitution (EAS) on 4-fluoropyrazolo[1,5-a]pyridine, specifically targeting the highly nucleophilic C-3 position .
Mechanistic Insight: Electronic Structure & Regioselectivity
To design effective synthesis routes, one must understand the electronic bias of the substrate.
The Nucleophilic Sweet Spot (C-3)
Unlike pyridine (which is electron-deficient), pyrazolo[1,5-a]pyridine is electron-rich, behaving more like an enamine or indole.
-
Bridgehead Nitrogen Influence: The lone pair on the bridgehead nitrogen (N-1) donates electron density into the π-system.
-
Resonance Contributions: Resonance structures delocalize this negative charge primarily onto C-3 and C-1 (though C-1 is part of the bridge).
-
HOMO Coefficients: Frontier Molecular Orbital (FMO) analysis consistently shows the highest coefficient of the Highest Occupied Molecular Orbital (HOMO) at C-3 .
The "4-Fluoro Effect"
The introduction of fluorine at C-4 introduces two competing effects:
-
Inductive Deactivation (-I): Fluorine is highly electronegative. Being attached to the pyridine ring (C-4), it pulls electron density away from the bridgehead carbon (C-3a) and, by extension, the adjacent C-3 position. Consequence: The 4-fluoro derivative is less reactive toward electrophiles than the unsubstituted parent.
-
Steric/Electronic Repulsion: The C-4 position is spatially close to C-3. While the Van der Waals radius of Fluorine (1.47 Å) is small, the high electron density of the fluorine lone pairs can destabilize the transition state for electrophilic attack at C-3 via electrostatic repulsion.
Visualizing the Reaction Pathway
The following diagram illustrates the resonance stabilization of the Wheland Intermediate (Sigma Complex) during electrophilic attack at C-3.
Caption: Mechanism of Electrophilic Aromatic Substitution at C-3. The rate-determining step is the formation of the Sigma complex, stabilized by the bridgehead nitrogen.
Experimental Protocols
These protocols are designed for high fidelity and reproducibility.[1]
Protocol A: C-3 Bromination (Halogenation)
Target Product: 3-Bromo-4-fluoropyrazolo[1,5-a]pyridine Application:[2] Precursor for Suzuki/Buchwald couplings (e.g., installing aryl groups for Trk inhibitors).
Reagents:
-
Substrate: 4-Fluoropyrazolo[1,5-a]pyridine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-fluoropyrazolo[1,5-a]pyridine (100 mg, 0.73 mmol) in anhydrous MeCN (5 mL) in a round-bottom flask protected from light.
-
Addition: Cool the solution to 0°C. Add NBS (137 mg, 0.77 mmol) portion-wise over 5 minutes.
-
Note: The 4-F group deactivates the ring slightly. If reaction is sluggish at 0°C, warm to Room Temperature (RT).
-
-
Monitoring: Stir at RT for 1–2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Expectation: The brominated product is less polar than the starting material.
-
-
Workup: Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).
Protocol B: C-3 Nitration
Target Product: 4-Fluoro-3-nitropyrazolo[1,5-a]pyridine Application: Precursor for 3-amino derivatives (kinase hinge binders).
Reagents:
-
Substrate: 4-Fluoropyrazolo[1,5-a]pyridine
-
Reagent: Nitric Acid (fuming, >90%) / Acetic Anhydride (In situ Acetyl Nitrate)
-
Safety Warning: Acetyl nitrate is explosive if overheated. Maintain strict temperature control.
Step-by-Step Methodology:
-
Preparation: In a separate flask, prepare the nitrating mixture by adding fuming HNO3 (1.2 equiv) dropwise to Acetic Anhydride (5 equiv) at -10°C. Stir for 15 mins.
-
Reaction: Dissolve substrate in Acetic Anhydride at 0°C. Cannulate the nitrating mixture into the substrate solution slowly, maintaining internal temp < 5°C.
-
Kinetics: Allow to warm to 10°C. Stir for 30–60 minutes.
-
Why Acetyl Nitrate? Standard H2SO4/HNO3 conditions are harsh and can cause decomposition or defluorination in sensitive substrates. Acetyl nitrate is milder and highly regioselective for C-3.
-
-
Quench: Pour reaction mixture onto crushed ice/water. Neutralize carefully with saturated NaHCO3.
-
Isolation: The nitro compound often precipitates as a yellow solid. Filter and wash with water. If no precipitate, extract with DCM.
Data Summary & Optimization Table
| Reaction Type | Electrophile Source | Solvent | Temp | Yield Potential | Key Challenge |
| Bromination | NBS | MeCN / DMF | 0°C -> RT | 85-95% | Over-bromination (rare due to steric of 4-F) |
| Iodination | NIS | MeCN | RT | 80-90% | Light sensitivity; Iodine instability |
| Nitration | AcONO2 (Ac2O/HNO3) | Ac2O | -10°C -> 10°C | 70-85% | Exotherm control; avoiding 4-F hydrolysis |
| Formylation | POCl3 / DMF | DMF | 0°C -> 60°C | 60-75% | Vilsmeier adduct hydrolysis requires pH control |
Strategic Workflow (Graphviz)
This flowchart guides the decision-making process for functionalizing this scaffold.
Caption: Decision tree for functionalizing the C-3 position based on downstream medicinal chemistry requirements.
References
-
Regioselectivity in Pyrazolo[1,5-a]pyrimidines: Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI. (2021).[1] Detailed analysis of C-3 vs C-7 reactivity in fused pyrazolo-systems.
-
Halogenation Protocols: Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii). (2024). Describes mild conditions for C-3 halogenation applicable to fluorinated derivatives.
-
Medicinal Chemistry Context (Trk Inhibitors): Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. (2024).[5] Discusses the structural activity relationship (SAR) of this scaffold in drugs like Larotrectinib.
-
General Electrophilic Substitution Mechanism: Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Foundational principles applied to heteroaromatic systems.
-
Synthesis of Halogenated Precursors: 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine synthesis. ChemicalBook. Provides industrial-scale protocols for bromination of electron-deficient pyrazolo-fused systems.
Sources
- 1. Functional Pyrazolo[1,5-a]pyrimidines | Encyclopedia MDPI [encyclopedia.pub]
- 2. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Solubility Optimization for 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Case ID: SOL-FPPC-004 Compound: 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS: 63237-88-7 Molecular Formula: C₈H₅FN₂O₂ Support Tier: Senior Application Scientist Level
Executive Summary & Molecule Diagnostics
The Challenge: You are likely experiencing difficulty dissolving this compound in standard organic solvents (DCM, THF, Ethyl Acetate) at ambient temperature.
The Science: 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid exhibits "Brick-Dust" properties due to three converging factors:
-
Strong Crystal Lattice: The planar pyrazolo[1,5-a]pyridine core facilitates tight
- stacking. -
Intermolecular Hydrogen Bonding: The carboxylic acid moiety (C2 position) forms strong centrosymmetric dimers in the solid state.
-
Fluorine Effect: The C4-fluorine atom introduces a dipole that can reinforce electrostatic interactions within the crystal lattice, often raising the melting point and reducing solubility compared to the non-fluorinated parent.
Immediate Action: Do not attempt to dissolve this by simple stirring in non-polar solvents. You must disrupt the intermolecular H-bonds or the lattice energy using Polar Aprotic Solvents , Heat , or Chemical Modification (Salt Formation) .
Solubility Decision Matrix
Use the following data to select the appropriate solvent system for your specific application.
| Solvent System | Solubility Rating | Application Suitability | Notes |
| DMSO | High (>20 mg/mL) | Biological Assays, Stock Solutions | Difficult to remove; high boiling point. |
| DMF / NMP | High (>15 mg/mL) | Synthesis, Reactions | Good alternative to DMSO; easier to wash out during workup. |
| Methanol / Ethanol | Low to Moderate | Recrystallization | Solubility improves significantly with heat (>60°C). Poor at RT. |
| THF / Dioxane | Low | Synthesis (with modification) | Requires additive (see Tier 2 below) to be effective. |
| DCM / Chloroform | Negligible | None | Do not use without derivatization. |
| Water | Negligible (at pH < 4) | Precipitation | Soluble only at pH > 7 (as carboxylate salt). |
Troubleshooting Workflow (Decision Tree)
Follow this logic flow to determine the best solubilization strategy for your experiment.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental intent.
Detailed Protocols & Methodologies
Protocol A: The "Organic Base" Trick (For Synthesis in THF/DCM)
If you must use a volatile organic solvent (e.g., for a reaction where DMF is incompatible), you must break the carboxylic acid dimers by forming a soluble organic salt.
Mechanism:
The
Steps:
-
Suspend 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid in THF or DCM (it will look cloudy).
-
Add 1.1 to 1.5 equivalents of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Observation: The suspension should clarify into a homogeneous solution within 5 minutes.
-
Note: If the solution remains cloudy, sonicate for 60 seconds.
Protocol B: NMR Sample Preparation
Users often report broad peaks or missing carboxyl protons in NMR due to aggregation.
Steps:
-
Use DMSO-d6 as the solvent. Avoid CDCl₃.
-
If the sample is hazy, heat the NMR tube gently with a heat gun or in a water bath to 40–50°C .
-
Advanced Fix: If resolution is still poor, add 1 drop of
(to exchange exchangeable protons) or a trace amount of solid (to solubilize as a salt).
Protocol C: Recrystallization (Purification)
To purify the compound without chromatography.
Steps:
-
Dissolve the crude solid in minimal boiling Acetonitrile (MeCN) or Ethanol .
-
If insoluble in boiling MeCN, use a mixture of DMF:Water (9:1) . Dissolve in hot DMF, then slowly add water until turbidity persists.
-
Allow to cool slowly to Room Temperature, then to 4°C.
-
Filter the crystals and wash with cold ethanol.
Frequently Asked Questions (FAQ)
Q1: Why is my compound precipitating when I add water to my DMF reaction mixture? A: This is expected behavior. The compound is hydrophobic (lipophilic core) and acidic. At neutral or acidic pH, the protonated form is insoluble in water.
-
Fix: If you need it in the aqueous phase, adjust the pH to >8 using NaOH or NaHCO₃ to form the sodium carboxylate salt.
Q2: Can I use Acetone? A: Generally, no . Heteroaromatic carboxylic acids often have poor solubility in acetone and may form solvates that are hard to dry. Stick to THF/Base or DMF.
Q3: I need to run a reaction involving the carboxylic acid, but it won't dissolve. Can I run it as a suspension? A: Yes, for many reactions (like amide coupling with EDC/HOBt or HATU), the reagent will react with the small amount of dissolved acid, shifting the equilibrium and pulling more solid into solution. However, adding DIPEA (as described in Protocol A) is standard practice to accelerate this process.
Q4: Does the fluorine atom make it more soluble than the non-fluorinated version? A: Counter-intuitively, often less soluble . While fluorine is lipophilic, it allows the molecule to pack more efficiently in the solid state (higher lattice energy). It also increases the acidity of the carboxylic acid slightly via induction, making the H-bonds stronger.
References
-
Synthesis of Pyrazolo[1,5-a]pyridine Derivatives. ACS Omega. (2019). Describes the solubility and characterization of similar 7-amino-pyrazolo-pyridine derivatives in DMSO and their recrystallization from acetonitrile.
-
Pyrazolo[1,5-a]pyridine-2-carboxylic acid Physical Properties. PubChem. (2025).[1] Provides computed physicochemical properties (XLogP, H-bond donor/acceptor counts) validating the solubility profile.
-
Solubility of Heteroaromatic Carboxylic Acids. Cayman Chemical Product Guide. General solubility data for pyrimidine-carboxylic acid analogs (DMSO >20mg/mL vs EtOH <1mg/mL).
-
Formulation Strategies for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research. (2011). Validates the "Salt Formation" (Protocol A) and "Co-solvency" strategies for acidic drugs.
Sources
Purification challenges of fluorinated pyrazolo[1,5-a]pyridine acids
[1][2][3]
Status: Online Agent: Senior Application Scientist Ticket ID: F-PPA-PUR-001 Subject: Overcoming Purification & Stability Challenges[1][2][3]
Introduction: The "Deceptive" Scaffold
Welcome to the technical support hub for the Pyrazolo[1,5-a]pyridine class. You are likely here because this scaffold—a bioisostere for indole and purine often found in kinase inhibitors (e.g., JAK, p38)—is behaving unpredictably during purification.
When you add fluorine and a carboxylic acid to this fused heterocyclic core, you create a "perfect storm" of physicochemical challenges:
-
The "Brick Dust" Effect: Fluorine increases lattice energy and lipophilicity, while the acid group creates strong hydrogen-bond dimers.[2] The result is a solid that refuses to dissolve in non-polar solvents or water.
-
Chromatographic Tailing: The pyridine nitrogen (basic) and the carboxylic acid (acidic) interact simultaneously with silica silanols, causing severe streaking.
-
Silent Decomposition: The electron-rich 3-position makes the carboxylic acid prone to thermal decarboxylation.[1][2][3]
This guide provides modular troubleshooting workflows to resolve these specific issues.
Module 1: Chromatography Crisis (Tailing & Streaking)
User Complaint: "My compound streaks from the baseline to the solvent front on silica, or elutes as a broad, asymmetric hump."
Root Cause Analysis
This is a dual-interaction problem.
-
The Pyridine Nitrogen: Even with electron-withdrawing fluorine, the bridgehead nitrogen retains basicity, interacting with acidic silanols on the silica gel.
-
The Acid Dimer: In non-polar mobile phases (DCM/Hexane), carboxylic acids form dimers. As polarity increases (MeOH/EtOAc), these dimers break and reform dynamically, causing peak broadening.
Solution Protocol: The "Buffered" Silica Approach
Do not rely on standard gradients.[2] You must suppress ionization and silanol activity simultaneously.[2]
Recommended Mobile Phase Systems:
| Solvent A (Weak) | Solvent B (Strong) | Modifier (CRITICAL) | Application |
| Dichloromethane (DCM) | Methanol (MeOH) | 1% Acetic Acid (AcOH) | General purification.[1][2][3] The AcOH keeps the acid protonated and blocks silanols. |
| Heptane | Ethyl Acetate (EtOAc) | 0.5% Formic Acid | For more lipophilic, highly fluorinated analogs. |
| DCM | MeOH | 1% Triethylamine (TEA) | Alternative: Forms the triethylammonium salt, which often streaks less than the free acid on silica. |
Tech Tip: If using TEA, you must wash the collected fractions with dilute HCl or Citric acid buffer during workup to recover the free acid, or the TEA salt will persist.
Workflow Visualization: Chromatography Decision Tree
Figure 1: Decision matrix for selecting the correct purification mode based on solubility and chemical nature.
Module 2: The "Brick Dust" Phenomenon (Solubility)
User Complaint: "I cannot get the solid to dissolve for injection, or it oils out during recrystallization."
The Fluorine Effect
Fluorination often lowers the pKa of the carboxylic acid (inductive effect) and increases the lipophilicity (LogP).
-
Paradox: The compound is too polar for Hexanes but too lipophilic (due to Fluorine) for pure water.
-
Result: It forms a stable crystal lattice that resists solvation.[2][3]
Troubleshooting Guide: Recrystallization
Standard single-solvent recrystallization rarely works.[1][2][3] Use a Ternary Solvent System .
Protocol: The "Shift-and-Cool" Method
-
Dissolution: Dissolve crude material in a minimum amount of hot THF or DMSO (the "Good" solvent).
-
Buffer: Add a small amount of Acetic Acid (prevents salt formation/oiling).[3]
-
Precipitation: Slowly add Water or Isopropanol (the "Bad" solvent) dropwise at high temperature until turbidity persists.
-
Cooling: Allow to cool to Room Temp, then 4°C.
-
Why this works: The organic solvent breaks the fluorine-fluorine lattice interactions, while the water forces the hydrophobic fluorinated face to aggregate orderly.[2]
-
Data: Solvent Effectiveness Table
| Solvent System | Solubility Rating | Risk Factor | Notes |
| DMSO / Water | High | High (Oiling out) | Good for Prep-HPLC injection, bad for evaporation.[1][2][3] |
| THF / Heptane | Medium | Medium | Excellent for highly fluorinated analogs.[1][2] |
| Methanol / Water | Low | Low | Best for final cleanup of trace impurities.[2][3] |
| DCM / Hexane | Very Low | N/A | Avoid. Material will likely crash out as amorphous gum.[1][2] |
Module 3: Chemical Stability (Decarboxylation)
User Complaint: "My yield is low, and NMR shows the loss of the acid proton and a new aromatic proton signal."
Mechanism of Failure
Pyrazolo[1,5-a]pyridines are electron-rich, particularly at the C-3 position.[1][2][3]
-
If your carboxylic acid is at C-3 , it is susceptible to thermal decarboxylation.[1][2]
-
Fluorine Impact: If fluorine is present on the pyridine ring (positions 4, 5, 6, or 7), it alters the electron density. However, electron-withdrawing groups generally stabilize the carboxylate, whereas electron-donating groups destabilize it.[1][2]
-
Danger Zone: High temperatures (>50°C) during Rotovap or acidic hydrolysis steps.
Prevention Protocol
-
Avoid Thermal Stress: Never heat the free acid above 45°C during solvent removal.[2][3]
-
Use Lyophilization: Instead of rotary evaporation, freeze-dry your HPLC fractions. This removes water/acid modifiers at low temperature, preserving the carboxylate.
-
Salt Formation: Convert the acid to a Sodium or Potassium salt immediately if long-term storage is required.[1][2][3] The salt form is significantly more thermally stable than the zwitterionic or free acid form.
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) for HPLC purification? A: Yes, but with caution. TFA (0.1%) is excellent for peak shape on C18 columns. However, it is difficult to remove completely. Residual TFA can catalyze decarboxylation in the solid state over time. Recommendation: Use Formic Acid (0.1%) if possible, or perform a salt exchange (e.g., to HCl salt) immediately after purification.
Q: My compound is stuck on the C18 column. What now? A: Fluorinated compounds can bind irreversibly to C18 chains due to "Fluorous" interactions.[2][3]
-
Fix: Switch to a Phenyl-Hexyl column.[1][2] The pi-pi interactions are different, often allowing elution of fluorinated aromatics that stick to C18.[2]
Q: How do I separate regioisomers (e.g., 3-COOH vs 2-COOH)? A: These isomers often have distinct pKa values.[1][2]
References
-
Synthesis & General Purification
- Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives.
-
Source:
-
Fluorine Solubility & Physicochemical Properties
-
Chromatographic Troubleshooting
-
Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (Addresses peak tailing mechanisms for basic heterocycles).[4]
-
Source:
-
-
Decarboxylation Risks
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches.
-
Source:
Technical Support Center: Amide Bond Formation with Electron-Deficient Pyridine Acids
Welcome to the technical support center for amide bond formation. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the coupling of electron-deficient pyridine carboxylic acids. The inherent electronic properties of these substrates can render them significantly less reactive than their aliphatic or electron-rich aromatic counterparts, often leading to low yields, incomplete reactions, and challenging purifications.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering not just solutions but a foundational understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My standard amide coupling protocol (e.g., EDC/HOBt) is failing with my electron-deficient pyridine acid. What is the underlying issue?
Answer:
The primary challenge with electron-deficient pyridine carboxylic acids lies in the reduced nucleophilicity of the carboxylate and the electronic-withdrawing nature of the pyridine ring. The nitrogen atom in the pyridine ring, especially when protonated or when electron-withdrawing groups are present elsewhere on the ring, significantly lowers the electron density of the carboxyl group. This has two major consequences:
-
Difficulty in Activation: The initial activation of the carboxylic acid by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate is often sluggish.[1][2] This is because the carboxylate is a poorer nucleophile and less readily attacks the carbodiimide.
-
Reduced Reactivity of the Activated Intermediate: Even if the O-acylisourea or a subsequent active ester (e.g., HOBt ester) is formed, its electrophilicity at the carbonyl carbon is diminished by the electron-withdrawing pyridine ring.[3] This makes it less susceptible to nucleophilic attack by the amine.
In essence, you are trying to couple a less reactive carboxylic acid derivative with what might also be a weakly nucleophilic amine, leading to a stalled reaction. Standard conditions that work well for simple aliphatic or electron-rich aromatic acids are often insufficient to overcome this activation barrier.
Question 2: I see the formation of an activated ester by LCMS, but the reaction with my amine does not proceed. What are my next steps?
Answer:
This is a classic scenario indicating that the activation step is likely successful, but the subsequent nucleophilic attack by the amine is the rate-limiting step.[4] The activated ester you've formed is not sufficiently reactive to be attacked by your amine. Here are several strategies to overcome this, ordered from the most common to more specialized approaches:
-
Switch to a More Powerful Coupling Reagent: This is often the most effective solution. Move from a carbodiimide-based system to a uronium or phosphonium salt-based reagent.
-
Uronium Salts (e.g., HATU, HCTU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and its analogues are exceptionally effective for difficult couplings.[5][6] They react with the carboxylic acid to form a highly reactive OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt due to the electron-withdrawing effect of the pyridine nitrogen within the triazole structure, which makes it a better leaving group.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is another excellent choice. Phosphonium reagents are known for clean reactions and high efficiency.[7][8] An advantage over some uronium salts is that they do not have the potential for a side reaction where the coupling reagent guanidinylates the amine, which can be a problem with unreactive acids where the coupling reagent is present in excess for extended periods.[7]
-
-
Increase Reaction Temperature: If you are running the reaction at room temperature, gently heating the reaction mixture (e.g., to 40-60 °C) can provide the necessary activation energy for the nucleophilic attack to occur. This should be done cautiously and with monitoring to avoid potential side reactions or degradation of sensitive substrates.
-
Consider a Different Base: The choice of base is crucial. While DIPEA (N,N-Diisopropylethylamine) is common, a non-nucleophilic, sterically hindered base is essential to prevent side reactions. For particularly challenging cases, a stronger, non-nucleophilic base might be required, but this should be approached with caution to avoid epimerization if chiral centers are present.[9]
Question 3: I'm considering converting my pyridine acid to an acid chloride. Is this a good strategy, and what are the potential pitfalls?
Answer:
Conversion to an acyl chloride is a classic and often effective strategy to activate a stubborn carboxylic acid.[1] Acyl chlorides are significantly more electrophilic than the corresponding active esters. However, this approach comes with its own set of challenges, especially with electron-deficient pyridines:
-
Harsh Conditions for Formation: The very electronic deficiency that makes amide coupling difficult can also make the formation of the acyl chloride challenging. Standard conditions with oxalyl chloride and catalytic DMF may be sluggish or lead to the formation of stable, unreactive anhydride byproducts.[4] More forcing conditions, such as neat thionyl chloride (SOCl₂) at elevated temperatures, might be required.[4][10]
-
Side Reactions: The use of SOCl₂ can lead to side reactions on the pyridine ring or other sensitive functional groups in your molecule.
-
Handling and Stoichiometry: Acyl chlorides are moisture-sensitive and require careful handling under anhydrous conditions. The reaction with the amine often requires a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.[10][11]
Recommendation: This method is best employed when other coupling methods have failed and your substrate is robust enough to withstand the conditions for acyl chloride formation. It is often less "user-friendly" than modern coupling reagents.
Troubleshooting Decision Workflow
The following diagram illustrates a logical progression for troubleshooting difficult amide couplings with electron-deficient pyridine acids.
Caption: Troubleshooting workflow for amide bond formation.
Comparative Data: Coupling Reagents
The choice of coupling reagent is arguably the most critical variable. The table below summarizes the key features of common reagent classes for this application.
| Reagent Class | Examples | Mechanism of Activation | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC | Forms a highly reactive O-acylisourea intermediate.[1] | Inexpensive, common. | Often ineffective for electron-deficient acids; risk of racemization.[5][8] |
| Uronium Salts | HATU, HBTU, HCTU | Forms highly reactive OAt or OBt active esters.[5][7] | Very high reactivity, fast reactions, low racemization with HOAt-based reagents.[3][5] | Higher cost; potential for guanidinylation side reaction with excess reagent.[7] |
| Phosphonium Salts | PyBOP, PyAOP | Forms highly reactive OBt or OAt active esters.[5][7] | High reactivity, clean reactions, no guanidinylation side product.[7] | Byproducts can sometimes be difficult to remove; higher cost. |
| Acid Halide Precursors | SOCl₂, Oxalyl Chloride | Converts carboxylic acid to a highly electrophilic acyl chloride.[1][12] | Generates a very reactive intermediate. | Harsh reaction conditions; potential for side reactions; requires strict anhydrous technique.[4] |
Experimental Protocol: General Procedure for HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of an electron-deficient pyridine carboxylic acid with a primary or secondary amine.
Materials:
-
Electron-deficient pyridine carboxylic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the electron-deficient pyridine carboxylic acid (1.0 equivalent).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents). Stir for 5-10 minutes at room temperature. A color change may be observed as the active ester forms.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting carboxylic acid is consumed.
-
Heating (if necessary): If the reaction is sluggish after several hours at room temperature, gently heat the mixture to 40-50 °C and continue to monitor.
-
Work-up:
-
Once the reaction is complete, cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and HOAt), water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography or recrystallization as appropriate.
Mechanism of HATU Activation and Coupling
The diagram below outlines the key steps in the activation of a carboxylic acid with HATU and subsequent reaction with an amine.
Caption: HATU activation and subsequent amide formation.
This guide is intended to provide a strong foundation for troubleshooting these challenging reactions. Success often requires a systematic approach, starting with the selection of a more potent coupling system before resorting to more classical, and often harsher, methods.
References
- Vertex AI Search, Optimizing Peptide Coupling: Key Techniques, Accessed February 20, 2026.
- Fisher Scientific, Amide Synthesis, Accessed February 20, 2026.
- Sigma-Aldrich, Peptide Coupling Reagents Guide, Accessed February 20, 2026.
- OrgoSolver, Acid Chlorides + H₂O/Pyridine — Carboxylic Acid Formation (Hydrolysis), Accessed February 20, 2026.
- Encyclopedia.pub, Direct Amidations of Carboxylic Acids with Amines, Accessed February 20, 2026.
- PMC, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, Accessed February 20, 2026.
- Organic Chemistry Portal, Amide synthesis by acyl
- ACS Publications, Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development, Accessed February 20, 2026.
- Reddit, Tips and tricks for difficult amide bond formation? : r/Chempros, Accessed February 20, 2026.
- OrgoSolver, Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps, Accessed February 20, 2026.
- HepatoChem, Amide coupling reaction in medicinal chemistry. Coupling reagents, Accessed February 20, 2026.
- Aapptec Peptides, Coupling Reagents, Accessed February 20, 2026.
- Royal Society of Chemistry, Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts - Chemical Science, Accessed February 20, 2026.
- ResearchGate, Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents, Accessed February 20, 2026.
- Angewandte Chemie, The Uronium/Guanidinium Peptide Coupling Reagents, Accessed February 20, 2026.
- Sigma-Aldrich, Peptide Coupling Reagents Guide, Accessed February 20, 2026.
- Bachem, Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives, Accessed February 20, 2026.
- Royal Society of Chemistry, A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry, Accessed February 20, 2026.
- Merck, Novabiochem® Coupling reagents, Accessed February 20, 2026.
- ResearchGate, The reaction of acid chloride and chloroformate with pyridine, Accessed February 20, 2026.
- Technology Networks, Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid, Accessed February 20, 2026.
- Organic Chemistry Tutor, Synthesis and Reactions of Acid Chlorides, Accessed February 20, 2026.
- ResearchGate, A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substr
- Technology Networks, Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid, Accessed February 20, 2026.
- Khan Academy, Forming amides from a carboxylic acid and its derivatives. (practice), Accessed February 20, 2026.
- Reddit, Why does the acyl chloride react with the more basic NH rather than the acidic OH?, Accessed February 20, 2026.
- Luxembourg Bio Technologies, Amide bond formation: beyond the myth of coupling reagents, Accessed February 20, 2026.
- Current Chemistry Letters, Process optimization for acid-amine coupling: a catalytic approach, Accessed February 20, 2026.
- SciSpace, A green chemistry perspective on catalytic amide bond form
- ResearchGate, Which reagent high yield direct amide formation between Carboxylic acids and amines?, Accessed February 20, 2026.
- Oreate AI Blog, Understanding the pKa of Amides: A Key to Organic Chemistry, Accessed February 20, 2026.
- Reddit, Why pyridine is acidic? : r/OrganicChemistry, Accessed February 20, 2026.
- Chemistry Steps, Amides from Carboxylic Acids-DCC and EDC Coupling, Accessed February 20, 2026.
- PMC, Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents, Accessed February 20, 2026.
- PubMed, Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores, Accessed February 20, 2026.
- ResearchGate, The DFT calculations of pKa values of the cationic acids of aniline and pyridine derivatives in common solvents, Accessed February 20, 2026.
Sources
- 1. Lab Reporter [fishersci.co.uk]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. jpt.com [jpt.com]
- 6. peptide.com [peptide.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. hepatochem.com [hepatochem.com]
- 9. bachem.com [bachem.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. orgosolver.com [orgosolver.com]
- 12. scispace.com [scispace.com]
A Comparative Guide to the LC-MS/MS Fragmentation of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique fused-ring system, combining pyridine and pyrazole moieties, makes it a valuable scaffold for developing novel therapeutic agents, particularly those targeting neurological disorders and cancer.[1] Accurate structural characterization is paramount for ensuring the identity and purity of such compounds during synthesis and screening. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable analytical technique for this purpose, providing not only molecular weight confirmation but also rich structural information through controlled fragmentation.[2][3]
This guide provides an in-depth analysis of the expected fragmentation patterns of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid under electrospray ionization (ESI) conditions. We will offer a comparative examination of its behavior in both positive (ESI+) and negative (ESI-) ion modes, explaining the rationale behind the observed fragmentation pathways and providing detailed experimental protocols for replication.
Part 1: Experimental Design & Rationale
The choice of analytical methodology is critical for generating reproducible and informative fragmentation data. Electrospray ionization (ESI) is the preferred method for a molecule like 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid due to its polarity and potential thermal lability, making it amenable to soft ionization that preserves the intact molecule for subsequent fragmentation.[4]
Experimental Workflow: A Self-Validating System
Our approach is designed to systematically acquire high-resolution mass spectral data, allowing for confident identification of the precursor ion and its fragments. The workflow begins with chromatographic separation to ensure sample purity, followed by ionization and two stages of mass analysis (MS1 and MS2).
Caption: High-level experimental workflow for LC-MS/MS analysis.
Detailed Methodologies
1. Liquid Chromatography (LC):
-
System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Rationale: Formic acid serves as a proton source, promoting the formation of [M+H]⁺ ions in positive mode, which generally yields more stable and informative fragments.[5]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
2. Mass Spectrometry (MS):
-
System: High-resolution Q-TOF mass spectrometer (e.g., Waters SYNAPT G2-Si, Thermo Q Exactive).
-
Ionization Mode: ESI Positive and Negative.
-
Capillary Voltage: 3.0 kV (ESI+), 2.5 kV (ESI-).
-
Sampling Cone: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 450 °C.
-
MS1 Acquisition: Full scan from m/z 50-500.
-
MS/MS Acquisition (CID):
-
Data-dependent acquisition (DDA) mode.
-
Collision Energy: Ramped from 10-40 eV.
-
Rationale: A collision energy ramp allows for the observation of both low-energy (stable) and high-energy (extensive) fragmentation, providing a complete picture of the fragmentation cascade in a single run.
-
Part 2: Fragmentation Analysis - A Comparative Study
The fragmentation of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid (Molecular Formula: C₈H₅FN₂O₂, Monoisotopic Mass: 180.0335 Da) is primarily dictated by its functional groups: the carboxylic acid and the fluorinated heterocyclic core.
Positive Ion Mode (ESI+): The Protonated Pathway
In positive ion mode, the molecule readily protonates to form the [M+H]⁺ ion at m/z 181.0413 . The primary fragmentation events are driven by the loss of small, stable neutral molecules from the protonated carboxylic acid moiety.
-
Primary Fragmentation: Decarboxylation and Dehydration
-
Loss of CO₂ (Carbon Dioxide): The most facile fragmentation is the neutral loss of CO₂ (44.00 Da), a hallmark of carboxylic acids.[6] This yields a highly abundant fragment ion at m/z 137.0463 , corresponding to the protonated 4-fluoropyrazolo[1,5-a]pyridine core.
-
Loss of H₂O (Water): A competing, typically less favorable pathway, is the loss of water (18.01 Da). This results in the formation of a stable acylium ion at m/z 163.0308 .[7]
-
-
Secondary Fragmentation: Cleavage of the Heterocyclic Core The primary fragment at m/z 137.0463 undergoes further fragmentation at higher collision energies, revealing the stability of the core structure.
-
Loss of HCN (Hydrogen Cyanide): A characteristic fragmentation of nitrogen-containing heterocycles is the elimination of HCN (27.01 Da).[8] This pathway would produce a fragment ion at m/z 110.0358 .
-
Caption: Proposed fragmentation pathway in positive ion mode (ESI+).
Negative Ion Mode (ESI-): The Deprotonated Pathway
In negative ion mode, the carboxylic acid is readily deprotonated, forming the [M-H]⁻ ion at m/z 179.0257 . The fragmentation of this carboxylate anion is highly specific and diagnostically powerful.
-
Primary Fragmentation: Facile Decarboxylation
-
Loss of CO₂ (Carbon Dioxide): The dominant and often sole significant fragmentation observed for deprotonated carboxylic acids is the neutral loss of CO₂ (44.00 Da).[5] This process is highly efficient as it results in a charge-stabilized carbanion. This generates the base peak in the MS2 spectrum at m/z 135.0307 , corresponding to the deprotonated 4-fluoropyrazolo[1,5-a]pyridine core. Further fragmentation of this anion is typically minimal under standard CID conditions due to its inherent stability.
-
Caption: Proposed fragmentation pathway in negative ion mode (ESI-).
Part 3: Data Summary & Comparison
The table below provides a comparative summary of the key ions and neutral losses expected for 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid in both ionization modes. This data assumes analysis on a high-resolution mass spectrometer, allowing for accurate mass measurements and elemental composition determination.
| Ionization Mode | Observed m/z | Proposed Elemental Comp. | Proposed Neutral Loss | Fragment Description |
| ESI+ | 181.0413 | C₈H₆FN₂O₂⁺ | - | [M+H]⁺ (Precursor Ion) |
| 163.0308 | C₈H₄FN₂O⁺ | H₂O | Dehydrated Precursor (Acylium) | |
| 137.0463 | C₇H₆FN₂⁺ | CO₂ | Decarboxylated Precursor | |
| 110.0358 | C₆H₅FN⁺ | CO₂ + HCN | Ring Cleavage Product | |
| ESI- | 179.0257 | C₈H₄FN₂O₂⁻ | - | [M-H]⁻ (Precursor Ion) |
| 135.0307 | C₇H₄FN₂⁻ | CO₂ | Decarboxylated Precursor |
Conclusion
The LC-MS/MS fragmentation of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is predictable and highly diagnostic. In positive ion mode, the molecule displays characteristic losses of both water and carbon dioxide, with subsequent fragmentation of the heterocyclic core at higher energies. In contrast, negative ion mode provides a much simpler but highly specific fragmentation pattern, dominated by the facile loss of carbon dioxide from the deprotonated precursor.
This comparative analysis demonstrates that utilizing both polarities provides complementary and confirmatory data. The dominant decarboxylation in both modes is a reliable indicator of the carboxylic acid functionality, while the secondary fragmentation in positive mode can be used to probe the structure of the heterocyclic core. These well-defined fragmentation patterns serve as a robust fingerprint for the confident identification and structural elucidation of this important chemical entity in complex research and development settings.
References
- Interpretation of mass spectra. (n.d.).
- Harrison, A. G. (1979). The structure and fragmentation of protonated carboxylic acids in the gas phase. Canadian Journal of Chemistry.
- Chemistry LibreTexts. (2023, August 29).
- Whitman College. (n.d.). GCMS Section 6.12.
- Wikipedia. (n.d.).
- Longdom Publishing. (n.d.).
- Science Ready. (n.d.).
- eGyanKosh. (n.d.).
- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Jurkowski, M. K., & Wasowicz, T. J. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Romanian Journal of Physics, 68, 205.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Gope, K., et al. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Physical Chemistry Chemical Physics.
- Lin, Y., & Mirokhin, Y. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry.
- Metaclass. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- PubChemLite. (2026). Pyrazolo[1,5-a]pyridine-2-carboxylic acid. Université du Luxembourg.
- MDPI. (2023, August 3). A Mechanism Study on the (+)
- PubChem. (n.d.). Pyrazolo(1,5-a)pyridine-2-carboxylic acid.
- Sigma-Aldrich. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid AldrichCPR.
- InTech. (2016).
- PubChem. (n.d.). 4-oxo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid.
- Chem-Impex. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid.
- Spectroscopy Online. (2026, February 6).
- Santa Cruz Biotechnology. (n.d.). Pyrazolo[1,5-a]pyridine-2-carboxylic acid | CAS 63237-88-7.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. scienceready.com.au [scienceready.com.au]
- 4. uni-saarland.de [uni-saarland.de]
- 5. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 6. GCMS Section 6.12 [people.whitman.edu]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Development for Fluorinated Pyrazolo[1,5-a]pyridine Carboxylic Acids
This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of fluorinated pyrazolo[1,5-a]pyridine carboxylic acids. These compounds are of significant interest in pharmaceutical research and drug development, and robust analytical methods are crucial for their characterization, quantification, and quality control. This document outlines a systematic approach to method development, comparing different stationary phases and mobile phase conditions to achieve optimal separation. The protocols and data presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
Fluorinated pyrazolo[1,5-a]pyridine carboxylic acids represent a class of molecules with unique chemical properties that present specific challenges for HPLC analysis. The presence of the carboxylic acid moiety dictates that the mobile phase pH will be a critical parameter influencing retention and peak shape.[1][2][3][4] The aromatic and heterocyclic nature of the core structure, combined with the presence of fluorine atoms, introduces a complex interplay of hydrophobic, polar, and potential π-π interactions that can be exploited for selective separation.[5][6][7][8]
This guide will systematically explore the development of a robust HPLC method by:
-
Screening Stationary Phases: Evaluating the performance of a traditional C18 column against a Phenyl-Hexyl column to leverage different separation mechanisms.[9][10]
-
Optimizing Mobile Phase Composition: Investigating the impact of organic modifier (acetonitrile vs. methanol) and mobile phase additives (formic acid vs. trifluoroacetic acid) on selectivity and resolution.
-
Method Validation: Outlining the key parameters for method validation according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[11][12][13][14][15]
Experimental Design and Rationale
The development of a successful HPLC method is a logical and systematic process. The following workflow illustrates the decision-making process for this study.
Sources
- 1. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 2. moravek.com [moravek.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 5. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labtech.tn [labtech.tn]
- 10. veeprho.com [veeprho.com]
- 11. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 12. actascientific.com [actascientific.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. Ich guidelines for validation final | PPTX [slideshare.net]
A Senior Application Scientist's Guide to Establishing Purity Assay Standards for 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid
Introduction: The Imperative for Rigorous Purity Assessment
4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a heterocyclic compound belonging to a class of structures with significant potential in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a key pharmacophore in a range of biologically active molecules.[1][2] As with any active pharmaceutical ingredient (API) intermediate or research compound, establishing its purity with a high degree of confidence is not merely a quality control checkpoint; it is fundamental to the integrity and reproducibility of scientific research and the safety and efficacy of potential therapeutics.[3] Impurities, even at trace levels, can lead to erroneous biological data, unpredictable side reactions, and potential toxicity, making their detection and quantification a critical aspect of the development process.[3]
This guide provides a comparative analysis of orthogonal analytical methodologies for determining the purity of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid. We will move beyond simple protocol recitation to explore the underlying principles of each technique, explaining the rationale for their selection and how they can be integrated into a robust, self-validating system for purity certification.
The Analytical Landscape: Challenges and Strategic Approaches
The molecular structure of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid—a fused aromatic heterocycle with a carboxylic acid group and a fluorine atom—presents distinct analytical characteristics. Its aromatic nature provides a strong UV chromophore, making it an excellent candidate for UV-based detection methods. The carboxylic acid moiety imparts polarity and potential for ionization, which is key for chromatographic separation.
A cornerstone of modern analytical chemistry is the use of orthogonal methods —techniques that measure the same property (in this case, purity) based on different chemical or physical principles. This approach provides a much higher degree of confidence in the final purity value, as it significantly reduces the risk of an impurity co-eluting or being otherwise masked by a single analytical technique. For a comprehensive assessment of this compound, we will compare three powerful, orthogonal methods:
-
High-Performance Liquid Chromatography (HPLC): The industry "gold standard" for purity determination, separating compounds based on their differential partitioning between a stationary and mobile phase.[3]
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that quantifies molecules by relating the integral of a specific resonance signal to the number of protons giving rise to it, measured against a certified internal standard.[4][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A hyphenated technique that combines the separation power of HPLC with the mass-resolving power of mass spectrometry, making it indispensable for identifying and characterizing impurities.[7][8][9][10]
The logical workflow for a comprehensive purity assessment involves using these techniques in a complementary fashion.
Caption: Workflow for comprehensive, orthogonal purity assessment.
Method Comparison: HPLC vs. qNMR vs. LC-MS
The choice of analytical technique is driven by the specific question being asked. Are we looking for relative purity, absolute purity, or impurity identification? The following table summarizes the capabilities of our chosen orthogonal methods.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Primary Measurement | Relative peak area of the analyte vs. total peak areas. | Absolute molar concentration relative to a certified internal standard. | Mass-to-charge ratio (m/z) of separated components. |
| Purity Type | Relative (100% method). Assumes all impurities elute and have a similar response factor. | Absolute. Provides a direct mass/mass or mole/mole purity value.[5] | Primarily qualitative for impurity ID. Can be quantitative with specific standards. |
| Strengths | High resolution and sensitivity; robust and widely available; excellent for separating isomers and related impurities.[3][11] | Primary ratio method; non-destructive; provides structural confirmation simultaneously; requires no analyte-specific reference material for quantitation.[4][6] | Exceptional sensitivity and specificity; provides molecular weight information, aiding in the structural elucidation of unknown impurities.[7][8][9] |
| Weaknesses | Requires a reference standard for peak identification; UV response factors can vary between analyte and impurities, potentially skewing results; non-UV active impurities are not detected. | Lower sensitivity than HPLC; peak overlap can complicate quantification; requires a high-field NMR spectrometer. | Ionization efficiency can vary significantly, making it less suitable for "100% method" quantitation without extensive calibration. |
| Ideal Application | Routine quality control; determination of relative purity and detection of process-related impurities. | Certification of reference standards; accurate purity assignment for mass-limited samples; orthogonal confirmation of HPLC results.[5] | Impurity profiling, identification of degradation products, and confirmation of molecular identity.[10] |
Experimental Protocols & Methodologies
The following protocols are provided as robust starting points for the analysis of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid. They are designed to be self-validating through the inclusion of system suitability tests (SSTs).
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed to separate the main compound from potential impurities, such as starting materials or isomeric byproducts.[12][13]
Rationale: A reverse-phase C18 column is chosen for its versatility with moderately polar compounds.[11] A gradient elution with acetonitrile and a buffered aqueous phase allows for the separation of compounds with a range of polarities. The acidic modifier (formic acid) ensures the carboxylic acid moiety is protonated, leading to better peak shape and retention.
Caption: Standard workflow for HPLC purity analysis.
Protocol:
-
Instrumentation: Standard HPLC system with a UV detector.[11]
-
Column: Reverse-phase C18, 250 x 4.6 mm, 5 µm particle size.[11]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[11]
-
Detection: UV at 254 nm.[11]
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[11]
-
System Suitability:
-
Tailing Factor: The main peak should have a tailing factor between 0.8 and 1.5.
-
Theoretical Plates: >2000 for the main analyte peak.
-
Reproducibility: <2% RSD for peak area from six replicate injections.
-
-
Purity Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.
Quantitative ¹H NMR (qNMR)
This protocol uses an internal standard for absolute purity determination.[5] Maleic acid is a suitable choice as its vinyl protons are in a clear spectral region, away from the aromatic signals of the analyte.
Rationale: qNMR is a primary ratio method, meaning it does not require a reference standard of the analyte itself.[4] The purity is determined by comparing the integrated signal of a known analyte proton with the integrated signal of a known proton from a certified internal standard of known purity and weight. This provides an absolute purity value (w/w %), which is orthogonal to the relative purity from HPLC.[5]
Protocol:
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Maleic Acid (Certified Reference Material).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh ~10 mg of 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid into a vial.
-
Accurately weigh ~5 mg of the Maleic Acid internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆.
-
-
Acquisition Parameters:
-
Pulse Program: Standard 1D proton with a 30° pulse angle.
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton (typically >30 seconds to ensure full relaxation).
-
Scans: ≥ 16 scans for good signal-to-noise.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate a well-resolved, non-exchangeable proton signal from the analyte.
-
Integrate the vinyl proton signal from Maleic Acid (~6.3 ppm).
-
-
Purity Calculation:
-
Purity (w/w %) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal (e.g., N_IS = 2 for maleic acid)
-
MW = Molecular Weight
-
m = mass
-
P_IS = Purity of the internal standard (e.g., 99.9%)
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is crucial for confirming the identity of the main peak and identifying unknown impurities.[9][10]
Rationale: By coupling the HPLC separation with a mass spectrometer, we can obtain the molecular weight of every component that elutes from the column.[8] This is invaluable for confirming that the main peak corresponds to the target compound and for proposing structures for any detected impurities, which is a key aspect of comprehensive impurity profiling.[7]
Protocol:
-
Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Chromatography: Use the same HPLC method as described above. The use of formic acid as a mobile phase modifier makes it directly compatible with electrospray ionization (ESI).
-
MS Parameters (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). The basic nitrogen atoms in the pyrazolopyridine ring are readily protonated.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: ~120 °C.
-
-
Data Analysis:
-
Extract the ion chromatogram for the expected mass of the protonated molecule [M+H]⁺. For C₈H₅FN₂O₂, the exact mass is 179.0362. The observed mass should align with this value.
-
Examine the mass spectra of minor peaks in the chromatogram to identify potential impurities.
-
References
- Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling.
- Benchchem.
- ResearchGate. (2025, August 7). 2.3. Mass spectrometry in impurity profiling.
- Niessen, W. M. A.
- International Journal of Pharmaceutical Research and Applications. (2020, November 15). IMPURITY PROFILING OF PHARMACEUTICALS.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- HELIX Chromatography. HPLC Methods for analysis of 4-Pyridinecarboxylic acid.
- Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Gf, P. (2014, November 7).
- SIELC Technologies.
- Spectral Service AG. (2025, September 26).
- ResearchGate.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purity Testing & Quantitative NMR Analysis | Spectral Service AG [spectralservice.de]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. ijprajournal.com [ijprajournal.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. helixchrom.com [helixchrom.com]
- 13. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
